MC-Val-Cit-PAB-VX765 is a synthetic compound designed for targeted drug delivery, particularly in the context of cancer therapy. It is a derivative of VX765, which is known for its potential therapeutic applications. This compound features a cleavable linker that can be activated in the presence of specific enzymes, allowing for the selective release of cytotoxic agents at the tumor site.
MC-Val-Cit-PAB-VX765 is classified as a drug-linker conjugate, specifically designed for use in antibody-drug conjugates (ADCs). The compound is synthesized to enhance the efficacy of chemotherapeutic agents by improving their delivery to cancer cells while minimizing systemic toxicity. It has been referenced in various scientific literature and patents, highlighting its relevance in ongoing cancer research and drug development.
The synthesis of MC-Val-Cit-PAB-VX765 involves several key steps:
MC-Val-Cit-PAB-VX765 has a complex molecular structure characterized by:
The structural integrity and stereochemistry are crucial for its biological activity, as they influence binding interactions with target proteins .
The chemical reactions involved in synthesizing MC-Val-Cit-PAB-VX765 include:
These reactions are optimized to minimize side reactions and maximize yield .
MC-Val-Cit-PAB-VX765 operates through a mechanism that involves:
This mechanism allows for localized treatment with reduced systemic side effects compared to traditional chemotherapy .
These properties are essential for ensuring stability during storage and efficacy during application .
MC-Val-Cit-PAB-VX765 has significant applications in:
The ongoing research into MC-Val-Cit-PAB-VX765 underscores its importance as a tool for advancing cancer therapeutics .
MC-Val-Cit-PAB-VX765 is a complex antibody-drug conjugate (ADC) linker-payload complex with the molecular formula C₅₃H₇₁ClN₁₀O₁₄ and a molecular weight of 1,107.66 Da [1] [5]. Its structure integrates four key functional components:
Table 1: Structural Hierarchy of MC-Val-Cit-PAB-VX765
Component | Chemical Role | Key Features |
---|---|---|
Maleimide (MC) | Antibody attachment site | Reacts with cysteine thiols; forms stable thioether bonds |
Val-Cit dipeptide | Protease substrate | Cleaved by cathepsin B in lysosomes; provides tumor specificity |
PAB spacer | Self-immolative linker | Releases payload via 1,6-elimination post-cleavage |
VX765 (Belnacasan) | Cytotoxic payload | Caspase-1 inhibitor; modulates inflammation and pyroptosis in cancer cells |
The linker-payload assembly adopts an extended conformation, confirmed by SMILES notation and InChIKey (WLNFKQLBEWHSAV-BVMQVVSQSA-N) [1] [6]. The PAB spacer connects the Val-Cit linker to VX765 through a carbamate bond, ensuring payload release occurs only after enzymatic cleavage. This architecture maintains stability at physiological pH (t½ >2 years at -20°C) but allows rapid activation in cathepsin B-rich environments [1] [5].
MC-Val-Cit-PAB-VX765 serves as a versatile building block for constructing targeted ADCs. Its design addresses two ADC design challenges: circulatory stability and tumor-specific drug release.
Prodrug Activation Mechanism:
Functional Advantages:
Table 2: Comparison of MC-Val-Cit-PAB-VX765 with Conventional Chemotherapy
Parameter | Traditional Chemotherapy | MC-Val-Cit-PAB-VX765-Based ADC |
---|---|---|
Specificity | Low (systemic exposure) | High (antigen-directed delivery) |
Activation Mechanism | Non-specific metabolic conversion | Cathepsin B-triggered release |
Microenvironment Impact | Broad immunosuppression | Selective caspase-1/IL-1β modulation |
Toxicity Profile | Dose-limiting hematologic toxicity | Reduced off-target effects |
Cleavable linkers represent a pivotal innovation in ADC development, balancing systemic stability and intracellular payload release. MC-Val-Cit-PAB-VX765 exemplifies advancements driven by limitations of early linker technologies:
Generational Shifts:
Key Milestones:
Table 3: Evolution of Cleavable Linker Technologies in ADCs
Era | Linker Type | Representative ADC | Advancement | Limitation |
---|---|---|---|---|
2000–2010 | Hydrazone | Gemtuzumab ozogamicin | Acid-triggered release in tumors | Plasma instability; liver toxicity |
2010–2020 | Val-Cit-PAB | Brentuximab vedotin | Cathepsin B-specific activation | Off-target cleavage by cathepsins K/L |
2020–Present | cBu-Cit-PAB | Novel ADCs in trials | Cathepsin B-selective cleavage | Synthetic complexity |
MC-Val-Cit-PAB-VX765 builds upon this legacy, incorporating the reliability of Val-Cit-PAB with caspase-targeted payloads. Its design mitigates historical instability issues while enabling novel immunomodulatory mechanisms in oncology [1] [4] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2